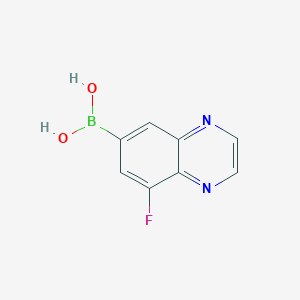

8-Fluoroquinoxalin-6-ylboronic acid

CAS No.:

Cat. No.: VC17879134

Molecular Formula: C8H6BFN2O2

Molecular Weight: 191.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BFN2O2 |

|---|---|

| Molecular Weight | 191.96 g/mol |

| IUPAC Name | (8-fluoroquinoxalin-6-yl)boronic acid |

| Standard InChI | InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H |

| Standard InChI Key | ZOILZRLVFYMNNI-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC2=NC=CN=C2C(=C1)F)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

-

Molecular Formula:

-

Appearance: Typically a solid, though commercial availability often requires custom synthesis (pricing and delivery details are typically "to inquire") .

Structural Characterization

The quinoxaline scaffold consists of a benzene ring fused with a pyrazine ring. Fluorination at the 8-position enhances electron-withdrawing effects, while the boronic acid group at the 6-position enables regioselective cross-coupling reactions. The boronic acid moiety () is critical for forming carbon-carbon bonds in the presence of palladium catalysts .

Synthesis and Key Reaction Pathways

Synthetic Routes

-

Miyaura Borylation:

-

Boroxine Precursors:

Key Intermediates

-

6-Bromo-8-fluoroquinoxaline: A precursor for Miyaura borylation .

-

Boroxine Derivatives: Enable radiofluorination for positron emission tomography (PET) ligand development .

Applications in Medicinal Chemistry

Role in Drug Discovery

8-Fluoroquinoxalin-6-ylboronic acid is a building block for:

-

Kinase Inhibitors: Used in PI3K (phosphatidylinositol 3-kinase) inhibitors for cancer therapy. Patent WO2008118468A1 highlights quinoxaline derivatives as selective PI3Kδ inhibitors .

-

Adenosine Receptor Modulators: Patent AU2018294557A1 describes imidazo[1,2-a]pyrazine derivatives targeting the adenosine A2A receptor, where boronic acids facilitate Suzuki couplings .

-

OX1R-Selective PET Ligands: In a ChemRxiv study, 6-fluoroquinoxaline derivatives were synthesized via Cu-mediated -fluorination for imaging orexin receptors .

Case Study: PET Ligand Development

-

Compound []1f: Derived from 8-fluoroquinoxalin-6-ylboronic acid, this ligand showed high OX1R affinity () and 77-fold selectivity over OX2R .

-

Key Metrics:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume